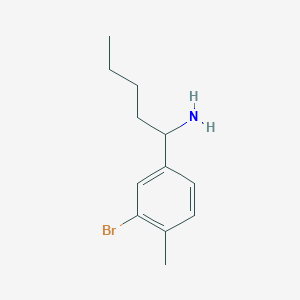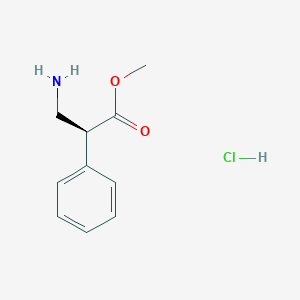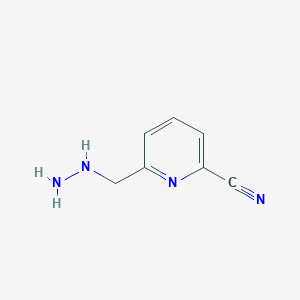
6-(Hydrazinylmethyl)picolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Hydrazinylmethyl)picolinonitrile is a chemical compound with the molecular formula C7H7N5 It is a derivative of picolinonitrile, characterized by the presence of a hydrazinylmethyl group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydrazinylmethyl)picolinonitrile typically involves the reaction of picolinonitrile with hydrazine. The process can be carried out under mild conditions, often using solvents such as ethanol or methanol. The reaction is usually catalyzed by acids or bases to facilitate the formation of the hydrazinylmethyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions: 6-(Hydrazinylmethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
6-(Hydrazinylmethyl)picolinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 6-(Hydrazinylmethyl)picolinonitrile involves its interaction with specific molecular targets. The hydrazinylmethyl group can form hydrogen bonds and participate in various chemical interactions, affecting the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
- 6-(Hydroxymethyl)picolinonitrile
- 6-(Methyl)picolinonitrile
- 6-(Aminomethyl)picolinonitrile
Comparison: 6-(Hydrazinylmethyl)picolinonitrile is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C7H8N4 |
|---|---|
分子量 |
148.17 g/mol |
IUPAC名 |
6-(hydrazinylmethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H8N4/c8-4-6-2-1-3-7(11-6)5-10-9/h1-3,10H,5,9H2 |
InChIキー |
ZHSJUAGIWYNIOA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C#N)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


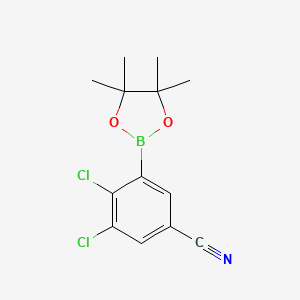
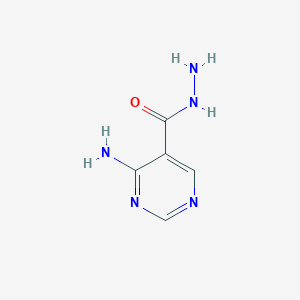
![1-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one](/img/structure/B12965230.png)
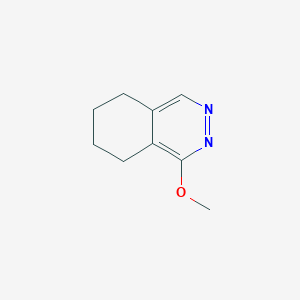

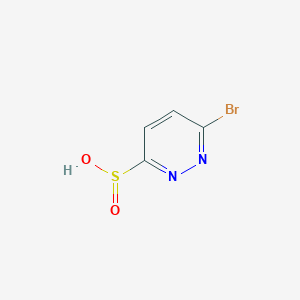
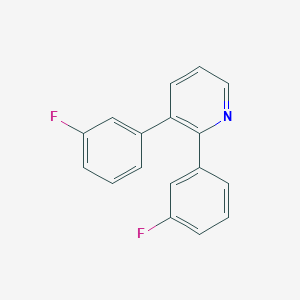
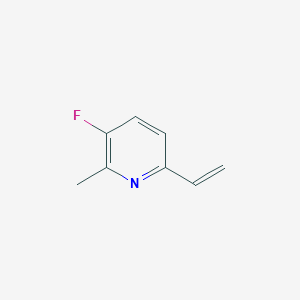
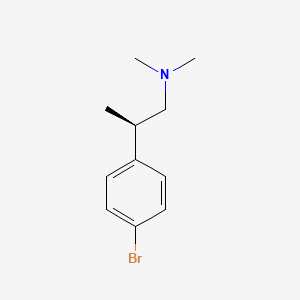
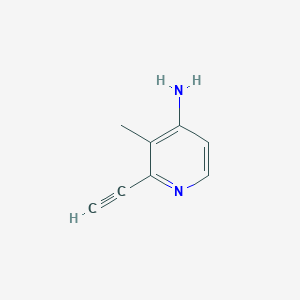
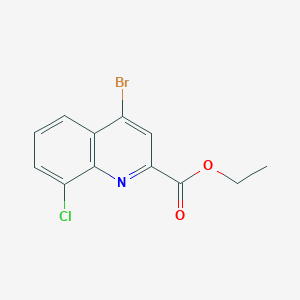
![Tricyclo[2.1.0.02,5]pentan-3-one](/img/structure/B12965310.png)
